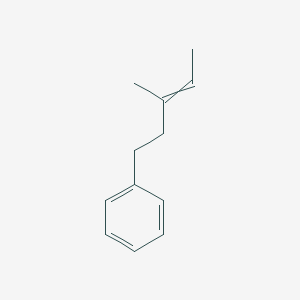
(3-Methylpent-3-en-1-yl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methylpent-3-en-1-yl)benzene is an organic compound with the molecular formula C12H16. It is a derivative of benzene, where a (3-methylpent-3-en-1-yl) group is attached to the benzene ring. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylpent-3-en-1-yl)benzene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene reacts with (3-methylpent-3-en-1-yl) chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The use of advanced separation techniques, such as distillation and chromatography, helps in isolating the desired compound from the reaction mixture.
化学反应分析
Types of Reactions
(3-Methylpent-3-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the double bond in the (3-methylpent-3-en-1-yl) group to a single bond, forming saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using a palladium catalyst (Pd/C) is a typical method for reducing the double bond.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Depending on the extent of oxidation, products can range from alcohols to carboxylic acids.
Reduction: The major product is the saturated derivative of this compound.
Substitution: Various substituted benzene derivatives can be formed, such as halogenated or nitrated products.
科学研究应用
(3-Methylpent-3-en-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies to understand the interactions of aromatic compounds with biological systems.
Medicine: Research into potential pharmaceutical applications, such as drug development, may involve this compound.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which (3-Methylpent-3-en-1-yl)benzene exerts its effects depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking electrophiles to form substituted products. The (3-methylpent-3-en-1-yl) group can influence the reactivity and orientation of the substitution due to its electron-donating or withdrawing effects.
相似化合物的比较
Similar Compounds
- (4-Methylpent-3-en-1-yl)benzene
- (2-Methylpent-3-en-1-yl)benzene
- (3-Methylpent-2-en-1-yl)benzene
Uniqueness
(3-Methylpent-3-en-1-yl)benzene is unique due to the position of the double bond and the methyl group in the (3-methylpent-3-en-1-yl) side chain. This specific structure can lead to different reactivity and properties compared to its isomers.
属性
CAS 编号 |
33501-91-6 |
|---|---|
分子式 |
C12H16 |
分子量 |
160.25 g/mol |
IUPAC 名称 |
3-methylpent-3-enylbenzene |
InChI |
InChI=1S/C12H16/c1-3-11(2)9-10-12-7-5-4-6-8-12/h3-8H,9-10H2,1-2H3 |
InChI 键 |
FCEPULKDTPHRLZ-UHFFFAOYSA-N |
规范 SMILES |
CC=C(C)CCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


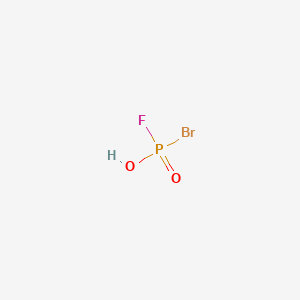
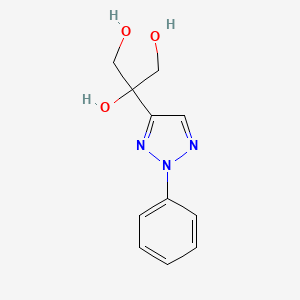
![Benzene, 1-[(4-chlorophenyl)thio]-2-nitro-4-(trifluoromethyl)-](/img/structure/B14696104.png)
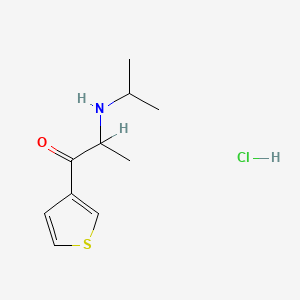
![({[(Benzenesulfonyl)methyl]sulfanyl}methyl)benzene](/img/structure/B14696114.png)
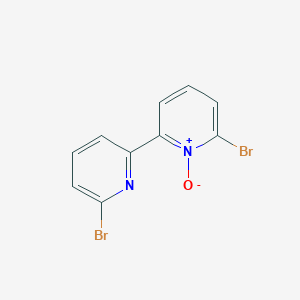
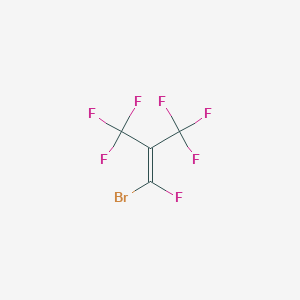

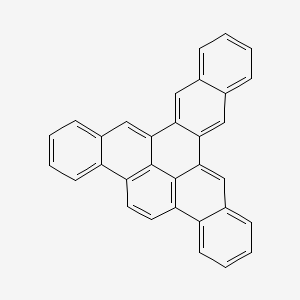
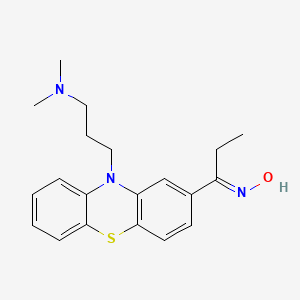
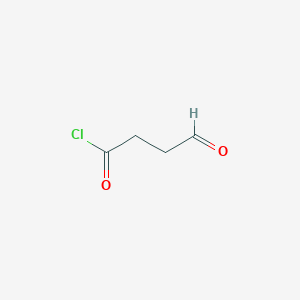

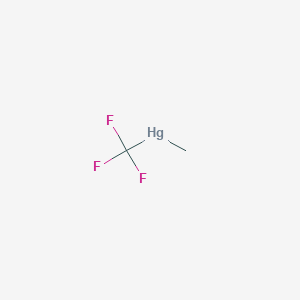
![N-Phenyl-N-[(trimethylsilyl)methyl]aniline](/img/structure/B14696188.png)
